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Compound of Interest

Compound Name: 5-Thiazolamine

Cat. No.: B099067

For Researchers, Scientists, and Drug Development Professionals

The 5-thiazolamine core is a privileged scaffold in medicinal chemistry, serving as a versatile
building block for the synthesis of a diverse array of biologically active compounds. Its
derivatives have demonstrated significant potential across various therapeutic areas, including
oncology, infectious diseases, and neurology. This technical guide provides an in-depth
overview of the biological activities of 5-thiazolamine derivatives, presenting key quantitative
data, detailed experimental protocols, and visual representations of associated signaling
pathways and workflows.

Kinase Inhibitory Activity

Derivatives of 5-thiazolamine have emerged as potent inhibitors of various protein kinases,
which are critical regulators of cellular processes and attractive targets for cancer therapy.[1][2]
The thiazole ring acts as a bioisostere for other aromatic systems, enabling favorable
interactions within the ATP-binding pocket of kinases.[1]

Quantitative Data for Kinase Inhibition

The following table summarizes the inhibitory activities of several 5-thiazolamine derivatives
against a range of protein kinases.
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Compound
Name/Reference

Target Kinase(s)

IC50 / Ki (nM)

N-phenyl-4-(thiazol-5-
yl)pyrimidin-2-amine

derivatives

Aurora A, Aurora B

Ki values of 8.0 nM and 9.2 nM

for a lead compound.[3][4]

4-methyl-5-(2-(4-
morpholinophenylamino)pyrimi
din-4-yl)thiazol-2-amine
(CYC116)

Aurora A, Aurora B

Ki values of 8.0 nM and 9.2
nM, respectively.[4]

4-(4-methylthiazol-5-yl)-N-
(pyridin-2-yl)pyrimidin-2-amine

CDK4, CDK6

Ki values of 1 nM and 34 nM,

respectively.[3]

5-substituted 2-anilino-4-

(thiazol-5-yl)-pyrimidines

CDK9, CDK1, CDK2

Ki values ranging from 1 to 6
nM.[3]

2-amino-5-(thioaryl)thiazole

Potent and selective inhibitor.

Itk
derivative (Compound 3) [5]
1,3-thiazole-5-carboxylic acid
o CK2 IC50 = 0.4 uM (400 nM).[2]
derivative (Compound 33)
Thiazole/thiadiazole o
) o c-Met Potent inhibitor.[6]
carboxamide derivative (51am)
Thiazolo[5',4":4,5]pyrano[2,3- PI3K Potent and selective inhibitor.
a

c]pyridine-2-amino derivative

[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a standard method to determine the half-maximal inhibitory concentration

(IC50) of a 5-thiazolamine derivative against a target kinase.[3]

Materials:

» Purified target kinase

o Kinase substrate (e.g., a specific peptide)
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ATP (Adenosine triphosphate)

Test compound (5-thiazolamine derivative)

Kinase buffer (e.g., Tris-HCI, MgCI2, DTT)

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

Microplate reader

Procedure:

Prepare a serial dilution of the test compound in the kinase buffer.

e In a microplate, add the kinase, its substrate, and the test compound at various
concentrations.

« Initiate the kinase reaction by adding ATP.

 Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.qg.,
60 minutes).

o Stop the reaction and measure the kinase activity using a suitable detection method, such as
quantifying the amount of ADP produced.

» Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

o Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Signaling Pathway: Kinase Inhibition
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Caption: PI3K/Akt/mTOR signaling pathway and inhibition by a 5-thiazolamine derivative.

Anticancer Activity

The kinase inhibitory properties of 5-thiazolamine derivatives often translate into potent
anticancer activity against various cancer cell lines.[8][9] These compounds can induce cell
cycle arrest, apoptosis, and inhibit tumor growth.[4]

Quantitative Data for Anticancer Activity
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Compound/Derivati

Cell Line(s) Activity Metric Value
ve Class
2-phenyl-4-
trifluoromethyl A-549, Bel7402, HCT- % Inhibition at 5 Up to 48% against A-
thiazole-5- 8 pg/mL 549.[10][11]
carboxamides
5-[(Z,22)-2-chloro-3-
(4-nitrophenyl)-2- Mean of 1.57 uM for
) NCI60 panel GI50
propenylidene]-4- compound 2h.[12]

thiazolidinones

) ) Series 5a-5f showed
Naphthylthiazolylamin o )
Hep-G2, A549 Cell Viability weak anticancer

activity.[13]

e derivatives

11c: ~4 pg/mL (HepG-

Thiazole-based HepG-2, MCF-7, HCT- 150 2), ~3 pg/mL (MCF-7),

heterocycles 116 ~7 pg/mL (HCT-116).
[14]

N-(2-chloro-6-

methylphenyl)-2-(2-(4-

) ) ) Comparable to
methylpiperazin-1- K563 leukemia cells IC50

dasatinib.[15
yl)acetamido)thiazole- 5]

5-carboxamide (6d)

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used
to measure cytotoxicity.[13]

Materials:
e Cancer cell line of interest

¢ Cell culture medium and supplements
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Test compound (5-thiazolamine derivative)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
Solubilizing agent (e.g., DMSO, isopropanol)

96-well plates

Incubator (37°C, 5% CO2)

Microplate reader

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.[13]

Treat the cells with various concentrations of the test compound and incubate for a specified
period (e.g., 24, 48, or 72 hours).

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan
crystals.

Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[13]
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability relative to untreated control cells and determine the
IC50 value.

Experimental Workflow: Anticancer Drug Screening
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Caption: A typical workflow for the screening of anticancer compounds.
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Antimicrobial Activity

The 5-thiazolamine scaffold is also present in compounds with significant antimicrobial
properties, including antibacterial and antifungal activities.[16][17][18]

; o : imicrobial Activi

Compound/Derivati

ve Class

Microorganism

Activity Metric

Value (pg/mL)

4' 5-bisthiazole

30.38 for the most

o M. smegmatis MIC ]
derivatives active compound.[16]
2,5"-bisthiazole M. tuberculosis
. MIC90 9.64 - 23.64.[16]
compounds H37Ra, M. bovis BCG
Naphthylthiazolylamin )
P. aeruginosa MIC 62.5.[13]

e derivative (5b)

Naphthylthiazolylamin

C. albicans, C.

Antifungal Activity

Equipotent to

e derivative (5b) glabrata ketoconazole.[13]
Thiazole-quinolinium ]
o Bacteria MIC 93.7 - 46.9.[19]
derivative (46)
Thiazole-quinolinium )
Fungi MIC 7.8-5.8.[19]

derivative (46)

Experimental Protocol: Broth Microdilution for MIC

Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an

antimicrobial agent.

Materials:

« Bacterial or fungal strain

o Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi)
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e Test compound (5-thiazolamine derivative)
e 96-well microtiter plates

e Incubator

Procedure:

e Prepare a twofold serial dilution of the test compound in the growth medium in a 96-well
plate.

e Prepare a standardized inoculum of the microorganism.
e Add the inoculum to each well of the microtiter plate.

« Include a positive control (microorganism with no drug) and a negative control (medium with
Nno microorganism).

 Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

e The MIC is the lowest concentration of the compound that completely inhibits visible growth
of the microorganism.

Neuroprotective Effects

Certain 5-thiazolamine derivatives have demonstrated neuroprotective properties, suggesting
their potential in treating neurodegenerative diseases.[20][21][22] These effects are often
attributed to their antioxidant and anti-inflammatory activities.[20][23]

One study reported that 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride protected
primary cultured cortical astrocytes from hydrogen peroxide-induced oxidative stress.[20] It
attenuated reductions in cell survival and the activities of antioxidant enzymes like superoxide
dismutase and catalase.[20] Another investigation found that thiazole sulfonamides exhibited
neuroprotective effects in a Parkinson's disease model by activating SIRT1.[23]

Logical Relationship: Neuroprotection via Antioxidant
Activity
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Neuroprotective Mechanism
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Caption: Logical flow of neuroprotection by antioxidant 5-thiazolamine derivatives.

Conclusion

The 5-thiazolamine scaffold is a cornerstone in the development of novel therapeutic agents.
Its derivatives exhibit a remarkable breadth of biological activities, including potent kinase
inhibition, broad-spectrum anticancer and antimicrobial effects, and promising neuroprotective
properties. The data and protocols presented in this guide underscore the significant potential
of this chemical class and provide a valuable resource for researchers dedicated to the
discovery and development of new medicines. Further exploration and optimization of 5-
thiazolamine-based compounds are warranted to unlock their full therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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